molecular formula C19H12ClNO B5610455 3-(5-(3-CHLORO-PHENYL)-FURAN-2-YL)-2-PHENYL-ACRYLONITRILE

3-(5-(3-CHLORO-PHENYL)-FURAN-2-YL)-2-PHENYL-ACRYLONITRILE

Cat. No.: B5610455
M. Wt: 305.8 g/mol
InChI Key: ZAJGDONIAFOOPW-FOWTUZBSSA-N
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Description

3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile is an organic compound that features a furan ring substituted with a 3-chloro-phenyl group and a phenyl acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution with 3-Chloro-phenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 3-chloro-benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation of the substituted furan with benzaldehyde and malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 3-(5-(3-Amino-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile.

    Substitution: 3-(5-(3-Substituted-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile derivatives.

Scientific Research Applications

3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-(3-chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile
  • 3-(5-(3-Bromo-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile
  • 3-(5-(3-Methyl-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile

Uniqueness

3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-phenyl-acrylonitrile is unique due to the presence of the 3-chloro-phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-3-[5-(3-chlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO/c20-17-8-4-7-15(11-17)19-10-9-18(22-19)12-16(13-21)14-5-2-1-3-6-14/h1-12H/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJGDONIAFOOPW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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